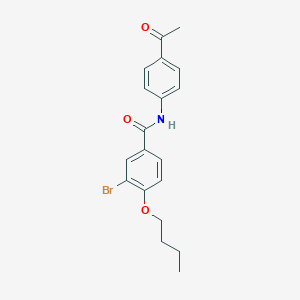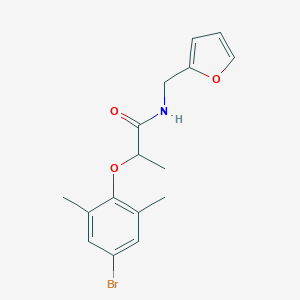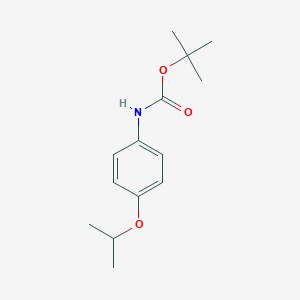![molecular formula C19H22N6O3 B250571 (5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound that has been studied for its potential in various scientific research applications. This compound is also known as TATD and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of TATD is not fully understood, but it is believed to interact with metal ions and form complexes. These complexes can then interact with biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
TATD has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, inhibition of cell growth and proliferation, and induction of apoptosis in cancer cells. These effects are believed to be due to the interaction of TATD with metal ions and the formation of complexes that can interact with biological molecules.
Advantages and Limitations for Lab Experiments
TATD has several advantages for lab experiments, including its fluorescent properties, its potential as a catalyst for organic reactions, and its potential as a drug candidate for the treatment of cancer and other diseases. However, TATD also has some limitations, including the need for optimization of the synthesis process to obtain high yields and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of TATD, including further optimization of the synthesis process to obtain high yields, exploration of its potential as a fluorescent probe for the detection of metal ions, and further studies to fully understand its mechanism of action and potential as a drug candidate for the treatment of cancer and other diseases.
Conclusion:
In conclusion, TATD is a chemical compound that has been studied for its potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of TATD in various scientific research applications.
Synthesis Methods
TATD has been synthesized using different methods, including the reaction of 3-methylbenzoyl chloride with 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, followed by reaction with 2,4,6-trioxo-1,3-diazinane. The yield of the synthesis process is dependent on the reaction conditions, and optimization is required to obtain high yields.
Scientific Research Applications
TATD has been studied for its potential in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential drug candidate for the treatment of cancer and other diseases.
properties
Molecular Formula |
C19H22N6O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H22N6O3/c1-13-3-2-4-14(5-13)25-17(27)15(16(26)21-18(25)28)6-20-19-7-22-10-23(8-19)12-24(9-19)11-22/h2-6,20H,7-12H2,1H3,(H,21,26,28)/b15-6- |
InChI Key |
IQHCQDQPEDQEGN-UUASQNMZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\NC34CN5CN(C3)CN(C4)C5)/C(=O)NC2=O |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CNC34CN5CN(C3)CN(C4)C5)C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CNC34CN5CN(C3)CN(C4)C5)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)



